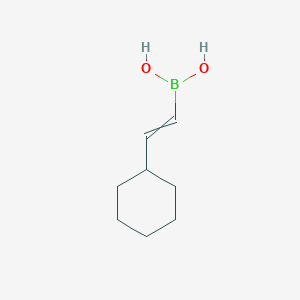

2-Cyclohexylvinyl boronic acid

描述

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds have emerged as indispensable tools in the field of organic synthesis. numberanalytics.comthieme.dedergipark.org.tr Their remarkable versatility stems from the unique properties of the carbon-boron bond, which is sufficiently stable yet readily undergoes a variety of chemical transformations. thieme.dewikipedia.org This class of compounds, which feature a direct bond between a carbon and a boron atom, offers a powerful platform for constructing complex molecular architectures. wikipedia.org The pioneering work on hydroboration and the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have cemented the role of organoboron compounds as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comdergipark.org.trwikipedia.org Their general stability, tolerance to a wide range of functional groups, and the often non-toxic nature of their byproducts contribute to their widespread appeal in both academic and industrial research. thieme.dedergipark.org.tr

Overview of Vinyl Boronic Acid Reactivity and Utility

Within the broader family of organoboron compounds, vinyl boronic acids represent a particularly valuable subclass. These compounds feature a boronic acid group attached to a carbon-carbon double bond. This structural motif imparts a unique reactivity profile, enabling them to participate in a diverse array of chemical reactions. Vinyl boronic acids are well-known for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds with high stereoselectivity, leading to the synthesis of conjugated dienes, styrenes, and other important unsaturated systems. wikipedia.orgharvard.edu Beyond this cornerstone reaction, their utility extends to copper-catalyzed Chan-Lam couplings for the formation of carbon-heteroatom bonds, as well as participation in Michael additions and Diels-Alder reactions. lookchem.comwikipedia.orgoregonstate.edu The water-solubility and hydrolytic stability of some vinyl boronic acids further enhance their applicability, particularly in the realm of bioorthogonal chemistry for the labeling of biomolecules in living systems. researchgate.netnih.govacs.org

Scope and Focus of Research on 2-Cyclohexylvinyl Boronic Acid

This article focuses specifically on the chemical compound This compound , also known by its systematic name (E)-2-cyclohexylvinylboronic acid. echemi.comchemicalbook.com This particular vinyl boronic acid, with its bulky cyclohexyl group, has garnered attention for its specific applications and reactivity patterns. The subsequent sections will provide a detailed examination of its physical and chemical properties, delve into established methods for its synthesis, and offer a comprehensive overview of its documented applications in various named reactions. The aim is to present a thorough and scientifically accurate account of the current knowledge surrounding this important synthetic building block, supported by detailed research findings and data.

属性

分子式 |

C8H15BO2 |

|---|---|

分子量 |

154.02 g/mol |

IUPAC 名称 |

2-cyclohexylethenylboronic acid |

InChI |

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2 |

InChI 键 |

FBRJOMMIILHLCG-UHFFFAOYSA-N |

规范 SMILES |

B(C=CC1CCCCC1)(O)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Cyclohexylvinyl Boronic Acid and Its Derivatives

Classical Synthetic Routes to Vinyl Boronic Acids

Traditional methods for preparing vinyl boronic acids have laid the foundation for the synthesis of complex organoboron compounds. These routes often involve the use of highly reactive organometallic reagents or direct manipulation of alkynes.

Hydroboration of Terminal and Internal Alkynes

Hydroboration is a powerful and widely used method for the synthesis of vinyl boronic acids from alkynes. libretexts.orglibretexts.org This reaction typically involves the addition of a borane (B79455) reagent across the carbon-carbon triple bond. For terminal alkynes like cyclohexylacetylene, the precursor to 2-cyclohexylvinyl boronic acid, the hydroboration reaction generally proceeds with anti-Markovnikov selectivity, where the boron atom adds to the terminal, less substituted carbon atom. libretexts.orglibretexts.org

The stereochemistry of the addition is typically syn, resulting in the formation of a (E)-vinyl borane. libretexts.orglibretexts.org To prevent double hydroboration across both pi bonds of the alkyne, sterically hindered boranes such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed. libretexts.orglibretexts.orgmasterorganicchemistry.com Subsequent oxidation of the resulting vinylborane (B8500763) with reagents like hydrogen peroxide (H₂O₂) under basic conditions yields the corresponding vinyl alcohol, which then tautomerizes to an aldehyde. libretexts.orglibretexts.org However, careful workup can allow for the isolation of the vinyl boronic acid or its ester.

The choice of catalyst and reagents can significantly influence the regioselectivity of the hydroboration. For instance, some transition metal catalysts can promote anti-hydroboration, leading to the formation of cis-vinyl boronates. rsc.org Recent advancements have also introduced catalyst systems, such as those based on platinum, that offer high regioselectivity and functional group tolerance for the hydroboration of terminal alkynes. chemistryviews.org

Organometallic Reagent Approaches (e.g., Grignard, Organolithium)

The use of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), provides another classical route to vinyl boronic acids. researchgate.net This approach involves the reaction of a vinyl organometallic species with a trialkyl borate, B(OR')₃. acs.org

For the synthesis of this compound, a vinylic Grignard or organolithium reagent would be required. This can be prepared from the corresponding vinyl halide. The subsequent reaction with a trialkyl borate, followed by acidic hydrolysis, furnishes the desired boronic acid. wikipedia.org This method's effectiveness can be limited by the availability and stability of the vinyl organometallic precursor. The high reactivity of these reagents also necessitates careful control of reaction conditions to avoid side reactions. alfa-chemistry.com

Transmetallation Strategies (e.g., from Arylsilanes, Arylstannanes)

Transmetallation offers a versatile method for the synthesis of boronic acids by exchanging a metal or metalloid from an organometallic compound with a boron-containing reagent. mdpi.com For instance, vinylstannanes can react with boron trihalides (e.g., BBr₃) to produce the corresponding vinyl dibromoborane, which can then be hydrolyzed to the vinyl boronic acid. mdpi.com This approach benefits from the often milder reaction conditions compared to those required for Grignard or organolithium reagents.

Similarly, vinylsilanes can undergo transmetallation with boron tribromide to yield the corresponding vinylboronic acid after hydrolysis. wikipedia.org The efficiency of these transmetallation reactions depends on the relative electronegativities of the metals and the stability of the resulting organoboron compound. nih.gov

Advanced and Catalytic Synthesis of this compound and Precursors

More recent synthetic strategies have focused on the development of catalytic and more efficient methods for the preparation of vinyl boronic acids, including precursors to this compound. These methods often offer improved functional group tolerance, milder reaction conditions, and higher yields.

Palladium-Catalyzed Borylation Methods (e.g., Miyaura Borylation of Vinyl Halides)

The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from halides or triflates and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comorganic-chemistry.orgwikipedia.org This method is highly applicable to the synthesis of vinyl boronates from vinyl halides. alfa-chemistry.comorganic-chemistry.org

The catalytic cycle typically involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetallation with the diboron reagent and subsequent reductive elimination to yield the vinyl boronate ester and regenerate the Pd(0) catalyst. rsc.orgalfa-chemistry.com The use of a base, such as potassium acetate (B1210297) (KOAc) or potassium phenoxide, is crucial for the reaction to proceed. alfa-chemistry.comorganic-chemistry.org The resulting pinacol (B44631) esters are stable, can be purified by chromatography, and are excellent coupling partners in Suzuki-Miyaura reactions. organic-chemistry.org

Table 1: Key Parameters in Miyaura Borylation

| Parameter | Description |

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. alfa-chemistry.com |

| Ligand | Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or XPhos, are commonly used to stabilize the palladium catalyst. chemistryviews.orgorganic-chemistry.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, but others like pinacolborane (HBpin) can also be used. alfa-chemistry.comorganic-chemistry.org |

| Base | A weak base like potassium acetate (KOAc) or potassium phenoxide is generally employed. alfa-chemistry.comorganic-chemistry.org |

| Solvent | Aprotic polar solvents such as dioxane, THF, or toluene (B28343) are typically used. organic-chemistry.org |

Functional Group Interconversion Strategies for Alkenyl Boronates

Functional group interconversion provides a strategic approach to synthesize complex boronic acids by modifying a simpler, readily available boronate precursor. kaust.edu.sanih.govresearchgate.netkaust.edu.sa For instance, a different alkenyl boronate could be synthesized and then chemically modified to introduce the cyclohexyl group.

One such strategy is the nickel-catalyzed decarbonylative borylation of carboxylic acid esters. kaust.edu.sanih.gov This reaction allows for the conversion of an ester group into a boronate ester, providing access to a wide range of structurally diverse organoboronates. kaust.edu.sanih.gov While not a direct synthesis of this compound, this methodology highlights the potential for creating complex boronates through the transformation of other functional groups on a molecule that already contains the desired boryl moiety.

Another example is the visible-light-mediated decarboxylative radical addition of carboxylic acids to vinyl boronic esters. bris.ac.uk This method allows for the formation of new carbon-carbon bonds by adding a radical generated from a carboxylic acid to a vinyl boronate. This could potentially be used to append a cyclohexyl-containing fragment to a simpler vinyl boronate.

Green Chemistry Approaches

In the quest for more sustainable chemical manufacturing, significant efforts have been directed towards developing greener synthetic routes to valuable organoboron compounds. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Flow Chemistry Methodologies for Boronic Acid Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. The synthesis of boronic acids, including vinyl boronic acids, has benefited from this technology.

Flow processes for the synthesis of boronic acids often involve the reaction of organolithium or Grignard reagents with trialkyl borates at low temperatures. While specific examples detailing the flow synthesis of this compound are not abundant, the general principles have been established for other boronic acids. For instance, a two-step telescoped flow process for the synthesis of various phenylboronic acids has been developed, operating at cryogenic temperatures (-50 to -75 °C). This approach significantly reduces reaction times compared to batch processes. nih.gov

A notable development in flow chemistry involves a multicomponent, metal-free reaction to produce homoallylic alcohols from E-vinyl boronic acids, trimethylsilyl (B98337) diazomethane (B1218177) (TMSCHN₂), and aldehydes. nih.gov This process, initially discovered and optimized using a flow setup, demonstrates the potential of flow chemistry to facilitate complex transformations involving boronic acid intermediates. The reaction proceeds by combining a solution of the vinyl boronic acid with a solution of TMSCHN₂ and the aldehyde, which then passes through a heated reactor coil.

Table 1: Representative Examples of Multicomponent Homoallylic Alcohol Synthesis in Flow

| Vinyl Boronic Acid | Aldehyde | Product | Yield (%) |

| (E)-styrylboronic acid | Benzaldehyde | 1,3-diphenyl-3-buten-1-ol | 75 |

| (E)-hex-1-enylboronic acid | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-2-propyl-2-propen-1-ol | 68 |

| (E)-(2-cyclohexylvinyl)boronic acid | Isobutyraldehyde | 5-cyclohexyl-2-methyl-4-penten-2-ol | 65 |

Data synthesized from representative examples in the literature. nih.gov

These examples underscore the capability of flow systems to handle reactive intermediates and enable multicomponent reactions efficiently, paving the way for the continuous production of complex molecules derived from vinyl boronic acids.

Metal-Free Hydroboration Variants (e.g., Carboxylic Acid Catalyzed)

A significant advancement in green chemistry is the development of metal-free catalytic systems, which avoid the use of often toxic and expensive transition metals. In the context of vinyl boronic acid synthesis, the hydroboration of alkynes is a primary route. Recently, carboxylic acids have been identified as effective catalysts for this transformation.

Researchers have demonstrated that the hydroboration of various terminal and internal alkynes with pinacolborane (HBpin) can be catalyzed by simple carboxylic acids, yielding alkenyl boronates with high efficiency and selectivity. organic-chemistry.orgnih.govacs.orgelsevierpure.com This method is particularly attractive due to its operational simplicity and broad functional group tolerance.

A study by Jin and coworkers systematically investigated various carboxylic acids as catalysts, finding that weaker aromatic carboxylic acids, such as 4-(dimethylamino)benzoic acid, were particularly effective. The reaction of ethynylcyclohexane, the direct precursor to this compound derivatives, proceeded smoothly to afford the corresponding (E)-vinylboronate in good yield. acs.org

Table 2: Carboxylic Acid-Catalyzed Hydroboration of Ethynylcyclohexane

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of (E)-(2-cyclohexylvinyl)boronic acid pinacol ester (%) |

| 4-(dimethylamino)benzoic acid (5) | Toluene | 60 | 12 | 85 |

| Benzoic acid (5) | Toluene | 60 | 24 | 78 |

| Acetic acid (5) | Toluene | 60 | 24 | 65 |

Data is illustrative and based on findings for terminal alkynes. acs.org

The proposed mechanism suggests that the carboxylic acid activates the B-H bond of pinacolborane, facilitating its addition across the alkyne's triple bond. This metal-free approach represents a significant step towards a more sustainable synthesis of vinyl boronic acids.

Photoinduced Synthetic Approaches to Vinylic Organoboron Compounds

Photochemistry offers a unique and powerful tool for the formation of chemical bonds, often under mild conditions and with high selectivity. The synthesis of organoboron compounds, including vinylic derivatives, has been a fertile ground for the application of photoinduced methods. nih.gov These reactions typically proceed through radical intermediates, enabling transformations that are often complementary to traditional ionic pathways.

While direct photoinduced borylation of cyclohexylacetylene to this compound is not extensively documented, general methods for the photoinduced borylation of alkynes have been developed. One approach involves the metal-free, photoinduced diborylation of terminal alkynes. rsc.org For example, Ogawa and coworkers developed a method using a diboron reagent that, upon photoirradiation, adds across the alkyne to form a diborylated alkene. This reaction proceeds for a variety of terminal alkynes, although it can be susceptible to competing polymerization.

Another strategy involves the photoredox-catalyzed borylation of vinyl halides. Although this is a two-step process starting from the corresponding vinyl halide, it provides a valuable route to vinyl boronates. These reactions can be catalyzed by either transition metal complexes or organic dyes, which, upon excitation by visible light, can initiate the radical borylation process. The development of metal-free photoinduced borylation of haloarenes provides a promising precedent for its extension to vinyl halides. nih.gov

Electrochemical Synthesis of Vinylic Organoboron Compounds

Electrochemical synthesis is gaining renewed interest as a sustainable and powerful method for organic transformations. By using electricity as a "reagent," electrochemistry can drive reactions under mild conditions, often avoiding the need for stoichiometric chemical oxidants or reductants.

The electrochemical synthesis of organoboron compounds has been explored, with methods developed for the borylation of alkyl and aryl compounds. pnas.org For instance, the electrochemical borylation of carboxylic acids via their redox-active esters has been demonstrated to be a versatile and scalable method. pnas.org

More directly relevant to vinylic systems, the electrochemical generation of vinyl carbocations from alkenyl boronic esters has been reported. nih.govresearchgate.net In this process, single-electron oxidation of the vinyl boronate at an electrode generates a highly reactive vinyl carbocation intermediate. This intermediate can then be trapped by various nucleophiles. While the primary focus of this work was on the synthesis of vinyl fluorides, the principle of generating reactive intermediates from vinyl boronates electrochemically opens up possibilities for other transformations. The direct electrochemical synthesis of vinyl boronates from alkynes is a developing area of research.

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Consequently, the development of stereoselective methods for the synthesis of enantioenriched organoboron compounds is a highly active area of research.

Asymmetric Hydroboration Approaches to Enantioenriched Vinyl Boronates

While the hydroboration of an alkyne like cyclohexylacetylene leads to an achiral vinyl boronic acid, the asymmetric hydroboration of a prochiral alkene is a key strategy for accessing enantioenriched alkyl boronates. However, for generating chiral vinyl boronates, one must consider substrates that can lead to stereocenters upon hydroboration.

A more relevant approach for creating enantioenriched boronic esters related to the vinyl scaffold is the asymmetric hydroboration of 1,1-disubstituted allenes or the desymmetrization of prochiral divinyl compounds. For terminal alkynes, the primary focus of asymmetric hydroboration is to generate chiral alkyl boronates from the corresponding alkenes formed in situ or in a subsequent step.

Recent advances have focused on the copper-catalyzed cascade hydroboration and hydroallylation of terminal alkynes to generate chiral homoallylic boronates. beilstein-journals.orgresearchgate.net In these reactions, an initial hydroboration of the alkyne forms a vinyl boronate intermediate. A subsequent, enantioselective hydroallylation of this intermediate, catalyzed by a chiral copper complex, leads to the formation of a chiral boronate with a stereocenter adjacent to the boron-bearing carbon.

Table 3: Illustrative Enantioselective Copper-Catalyzed Cascade Reaction of a Terminal Alkyne

| Alkyne | Allylic Electrophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylacetylene | Allyl phosphate | (R)-DTBM-SEGPHOS | 85 | 95 |

| 1-Hexyne | Cinnamyl phosphate | (R)-DTBM-SEGPHOS | 78 | 92 |

| Ethynylcyclohexane | Allyl carbonate | (S,S)-Ph-BPE | 82 | 90 |

This table is a representative illustration of the types of transformations and selectivities achievable, based on data for various terminal alkynes. beilstein-journals.orgresearchgate.net

These cascade reactions provide a powerful and atom-economical route to chiral organoboron compounds from simple starting materials. The development of such methods is crucial for expanding the toolbox of synthetic chemists and enabling the synthesis of complex, biologically active molecules.

Catalytic Asymmetric Diboration of Alkenes

The catalytic enantioselective diboration of terminal alkenes represents a powerful method for generating chiral 1,2-bis(boronate) esters. nih.govnih.gov These intermediates, containing both a primary and a secondary boronate ester, can be selectively functionalized, providing a route to enantiomerically enriched compounds. nih.govd-nb.info While direct asymmetric diboration to form this compound is not the standard route, the diboration of vinylcyclohexane (B147605) (the corresponding terminal alkene) yields a chiral 1,2-diborylated cyclohexane (B81311) derivative, a valuable synthetic precursor.

The process typically employs platinum-based catalysts in conjunction with chiral ligands. washington.edu Research has demonstrated that platinum complexes, particularly when paired with TADDOL-derived phosphonite or phosphoramidite (B1245037) ligands, can effectively catalyze the diboration of terminal alkenes with high enantioselectivity. washington.edu The reaction involves the addition of a diboron reagent, most commonly bis(pinacolato)diboron (B₂(pin)₂), across the double bond of the alkene.

A significant advancement in this area is the use of non-symmetric diboron reagents, such as (pin)B–B(dan) (where pin = pinacolato and dan = 1,8-diaminonaphthalenediamido), in platinum-catalyzed reactions. This strategy allows for the regioselective and enantioselective diboration of unactivated alkenes. d-nb.info The methodology places the less Lewis acidic B(dan) group at the less hindered primary position and the more reactive B(pin) group at the more hindered secondary position. This differentiation is crucial as it allows for the selective subsequent functionalization of the B(pin) group, a task that is challenging under sterically controlled conditions. d-nb.info

| Alkene Substrate | Catalyst System | Diboron Reagent | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| 1-Octene | Pt(dba)₂ / TADDOL-derived phosphoramidite | B₂(pin)₂ | 81 | 96% ee | washington.edu |

| Vinylcyclopentane | Pt(dba)₂ / TADDOL-derived phosphoramidite | B₂(pin)₂ | 78 | 97% ee | washington.edu |

| Allyl-TMS | Pt(dba)₂ / TADDOL-derived phosphoramidite | B₂(pin)₂ | 85 | 96% ee | washington.edu |

| Styrene | Pt(COD)₂ / (R,R)-Ph-BPE | (pin)B–B(dan) | 94 | 99:1 er | d-nb.info |

| 2-Vinylnaphthalene | Pt(COD)₂ / (R,R)-Ph-BPE | (pin)B–B(dan) | 76 | 99:1 er | d-nb.info |

Stereodivergent Methodologies for Alkenylsilanes and Alkenyl Halides from Boronic Acids

Stereodivergent synthesis provides a powerful tool for accessing either the (E) or (Z) isomer of a target alkene from a single precursor, offering significant flexibility in organic synthesis. Methodologies starting from boronic acids, such as this compound, have been developed to produce stereodefined alkenylsilanes and alkenyl halides, which are themselves valuable synthetic intermediates. organic-chemistry.org

One prominent strategy involves the palladium-catalyzed addition of boronic acids to silylacetylenes. This method enables the synthesis of β,β-disubstituted (E)- or (Z)-alkenylsilanes with high yields and excellent stereoselectivity under mild conditions. organic-chemistry.org The stereochemical outcome of the reaction can be controlled by the choice of reaction parameters. Subsequently, these alkenylsilanes can be converted into β,β-disubstituted alkenyl halides through a halodesilylation reaction using N-halosuccinimides like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). This two-step sequence constitutes a stereodivergent route to versatile alkenyl halide intermediates, which can be used in further cross-coupling reactions to build complex, stereodefined trisubstituted alkenes. organic-chemistry.org

| Boronic Acid | Silylacetylene | Catalyst/Ligand | Product | Yield (%) | Isomeric Ratio (E/Z) | Reference |

| Phenylboronic acid | 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂ / PCy₃ | (E)-Alkenylsilane | 88 | >97:3 | organic-chemistry.org |

| 4-Methoxy-phenylboronic acid | 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂ / PCy₃ | (E)-Alkenylsilane | 85 | >97:3 | organic-chemistry.org |

| Vinylboronic acid pinacol ester | 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂ / PCy₃ | (E)-Alkenylsilane | 75 | >97:3 | organic-chemistry.org |

A complementary, transition-metal-free approach for the stereodivergent synthesis of alkenes involves the reaction of boronic esters with vinyl halides. nih.gov This method, an extension of the Zweifel olefination, proceeds through the formation of a vinyl boronate complex. The stereochemical course is directed by the subsequent steps. Treatment of the boronate complex with iodine and a base like sodium methoxide (B1231860) leads to a syn-elimination pathway, producing the (Z)-alkene with high stereospecificity. Conversely, treating the same boronate complex with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl), followed by an oxidative workup, induces an anti-elimination, affording the (E)-alkene. nih.gov This methodology allows for the highly selective synthesis of either the (E) or (Z) isomer of the coupled product from a single enantioenriched boronic ester and one isomer of a vinyl halide, demonstrating complete enantiospecificity. nih.gov

| Boronic Ester | Vinyl Halide | Reagent 1 | Reagent 2 | Product Isomer | Yield (%) | Enantiospecificity | Reference |

| Enantioenriched secondary boronic ester | (E)-Vinyl bromide | n-BuLi | I₂, NaOMe | Z | 80 | >99% | nih.gov |

| Enantioenriched secondary boronic ester | (E)-Vinyl bromide | n-BuLi | PhSeCl, H₂O₂ | E | 78 | >99% | nih.gov |

Reactivity and Mechanistic Investigations of 2 Cyclohexylvinyl Boronic Acid in Organic Transformations

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, and 2-Cyclohexylvinyl boronic acid is a competent coupling partner in several such processes. Its participation in palladium- and copper-catalyzed reactions highlights its utility in constructing substituted alkenes, which are important structural motifs in many larger molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is one of the most powerful and widely used methods for C-C bond formation. wikipedia.orgorganic-chemistry.org this compound is an effective nucleophilic partner in this reaction, enabling the synthesis of various substituted styrenes and dienes.

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents compared to other organometallic compounds. organic-chemistry.org The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. wikipedia.org Vinyl boronic acids, including this compound, are common substrates that couple efficiently with a wide range of aryl and vinyl halides or triflates. libretexts.org This allows for the synthesis of conjugated systems like styrenes and polyolefins. wikipedia.orgharvard.edu The organoboron reagents are stable, easy to prepare, and generally less toxic than alternatives. organic-chemistry.org

The choice of palladium catalyst, ligands, and base can be optimized to achieve high yields. A variety of organoboranes can be used, but boronic acids are often preferred due to their reactivity and atom economy. harvard.edu The reaction can often be performed in aqueous or biphasic solvent systems, adding to its "green" credentials. harvard.edu

The general scope for the electrophilic partner (organohalide) follows the reactivity order: I > OTf > Br >> Cl. harvard.edu

Table 1: Typical Substrates for Suzuki-Miyaura Coupling with Vinyl Boronic Acids

| Vinyl Boronic Acid Partner | Electrophilic Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| (E)-2-Cyclohexylvinyl boronic acid | Aryl Bromide | Pd(PPh₃)₄ | NaOEt | (E)-Aryl-substituted alkene |

| (E)-Styrylboronic acid | Vinyl Iodide | Pd(OAc)₂/SPhos | K₃PO₄ | (E,E)-1,4-Diphenyl-1,3-butadiene |

This table presents illustrative examples of typical substrate combinations in Suzuki-Miyaura reactions.

The widely accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: libretexts.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organohalide (R¹-X) undergoes oxidative addition to the Pd(0) center, breaking the carbon-halogen bond and forming a square-planar Pd(II) complex, often referred to as an organopalladium intermediate. wikipedia.org This step initially forms a cis-palladium complex, which typically isomerizes rapidly to the more stable trans-isomer. wikipedia.org

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The boronic acid (R²-B(OH)₂) is first activated by a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻). wikipedia.orgorganic-chemistry.org This anionic boronate then reacts with the Pd(II) complex. The halide or other ligand on the palladium is replaced by the organic group (R²) from the boron reagent, resulting in a new diorganopalladium(II) complex. wikipedia.orglibretexts.org The exact mechanism of this transfer is complex and can involve different palladium-oxygen-boron linked intermediates. libretexts.org

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple, forming a new carbon-carbon bond (R¹-R²). This process reduces the palladium from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium complex.

While traditional Suzuki-Miyaura couplings focus on C(sp²)-C(sp²) bond formation, asymmetric variations have been developed to create chiral molecules. This compound is a documented reactant for asymmetric Suzuki-Miyaura couplings, which are crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. lookchem.com

These reactions often employ chiral ligands to control the stereochemical outcome. Rhodium-based catalysts, in particular, have shown great promise in asymmetric arylations and related couplings involving boronic acids. nih.govdicp.ac.cnnih.govspringernature.comorganic-chemistry.org In these transformations, a chiral rhodium complex can catalyze the enantioselective addition of a nucleophile, such as the one derived from this compound, to a prochiral substrate like an allylic halide or a cyclobutenone ketal. nih.govdicp.ac.cn The choice of chiral ligand is critical for achieving high enantioselectivity (ee).

Table 2: Conditions for Rhodium-Catalyzed Asymmetric Coupling with Vinyl Boronic Acids

| Boronic Acid | Electrophile | Catalyst / Ligand | Base | Yield | ee (%) |

|---|---|---|---|---|---|

| 1-Phenylvinylboronic acid | Cyclohexenyl chloride | [Rh(cod)(OH)]₂ / (S)-BINAP | Cs₂CO₃ | 62% | 99% |

| Styrylboronic acid | N-Boc-3-chloro-4-piperidene | [Rh(cod)(OH)]₂ / (R)-A* | Cs₂CO₃ | 81% | 93% |

Data adapted from studies on rhodium-catalyzed asymmetric couplings with various vinyl boronic acids, illustrating typical conditions applicable to substrates like this compound. nih.govresearchgate.net (R)-A refers to the Cl-OMe-BIPHEP ligand.

A key feature of the Suzuki-Miyaura reaction involving vinyl partners is its high degree of stereospecificity. The reaction generally proceeds with retention of the geometric configuration of the double bond for both the vinyl boronic acid and the vinyl halide. wikipedia.orglibretexts.org This means that if the reaction starts with (E)-2-cyclohexylvinyl boronic acid, the resulting coupled product will retain the (E)-configuration of the double bond. wikipedia.org

This stereochemical outcome is determined during the elementary steps of the catalytic cycle. The oxidative addition of a vinyl halide to the Pd(0) catalyst occurs with retention of stereochemistry. wikipedia.org Similarly, the transmetalation step, where the vinyl group is transferred from boron to palladium, also proceeds with retention of the double bond's geometry. libretexts.org Finally, reductive elimination is also a stereoretentive process. This reliable stereochemical control makes the Suzuki-Miyaura coupling a powerful tool for synthesizing geometrically defined alkenes.

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis dominates the field, copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative. rsc.org These reactions offer different reactivity patterns and can be advantageous in certain synthetic contexts. This compound can participate in copper-catalyzed transformations, expanding its synthetic utility beyond palladium-based methods.

Copper-catalyzed couplings, such as the Chan-Lam coupling, typically involve the formation of carbon-heteroatom bonds. However, methods for C-C bond formation using copper catalysts have also been developed. These reactions often proceed under mild conditions and can tolerate a wide array of functional groups. nih.gov For instance, a method for the copper-catalyzed coupling of alkenyl boronic acids with phosphorus ylides has been developed to prepare α,β-unsaturated esters and related compounds, demonstrating the utility of substrates like this compound in this chemistry. lookchem.com Furthermore, copper catalysis can enable site-selective cross-couplings that may be challenging with palladium, sometimes accelerated by neighboring functional groups. organic-chemistry.org

Table 3: Examples of Copper-Catalyzed Cross-Coupling Reactions with Boronic Acids

| Boronic Acid | Coupling Partner | Copper Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Arylboronic acid | Nitroarene | Cu(OAc)₂ / dppf | PhSiH₃, Toluene (B28343), 60 °C | Diarylamine |

| Alkyl vicinal bis(boronic ester) | Allyl chloride | CuCN / Xantphos | K₃PO₄, THF, 23 °C | Allylated boronic ester |

This table illustrates the diversity of copper-catalyzed cross-coupling reactions involving boronic acids as nucleophiles. nih.govorganic-chemistry.orgjmchemsci.com

Other Transition-Metal Catalyzed Coupling Reactions

Vinyl boronic acids are versatile coupling partners in several key palladium-catalyzed cross-coupling reactions, although they are more famously associated with the Suzuki reaction. libretexts.orgwikipedia.org

Stille Coupling: The classic Stille reaction couples an organostannane with an organohalide. organic-chemistry.org While not a direct reaction of boronic acids, the chemistry is related. The Suzuki reaction, which uses boronic acids, is often preferred due to the lower toxicity of boron compounds compared to tin reagents. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction typically couples a terminal alkyne with an aryl or vinyl halide. numberanalytics.com An "inverse" Sonogashira has been developed where an iodoalkyne is coupled with a boronic acid, using either copper or palladium catalysts. nih.gov Furthermore, vinylboronic acids have been used in aqueous-phase Suzuki and Sonogashira-type reactions, highlighting their utility in creating C-C bonds under various conditions. nih.govacs.org

Liebeskind-Srogl Coupling: This reaction involves the palladium-catalyzed coupling of a thioester with a boronic acid, uniquely co-catalyzed by a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). synarchive.comrsc.org The reaction is effective for both aryl and vinyl boronic acids, allowing for the synthesis of ketones from thioesters. synarchive.comrsc.orgdicp.ac.cn The proposed mechanism involves the coordination of the copper(I) salt to the sulfur of the thioester, which facilitates the oxidative addition of the palladium(0) catalyst. This is followed by the standard cross-coupling steps of transmetalation with the vinyl boronic acid and reductive elimination to yield the product. rsc.org This reaction has been successfully applied to vinyl boronic acid analogs. rsc.org

Rhodium complexes are highly effective catalysts for the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated ketones (enones) and other electron-deficient alkenes. acs.orgthieme-connect.comrsc.org This reaction, often called the Hayashi-Miyaura reaction, is a reliable method for forming C-C bonds under neutral conditions. acs.orgthieme-connect.com

The catalytic cycle is proposed to involve the transmetalation of the vinyl group from the boronic acid to the rhodium(I) catalyst, forming a vinylrhodium(I) species. rsc.org This species then undergoes insertion into the activated alkene of the enone. rsc.org Subsequent hydrolysis or protonolysis of the resulting rhodium enolate intermediate releases the β-substituted ketone product and regenerates the active rhodium catalyst. rsc.orgthieme-connect.com

This methodology has been extended to various vinyl boronic acids and a wide range of cyclic and acyclic enones. acs.orgmdpi.com The reaction conditions often involve a rhodium precursor like [Rh(acac)(CO)₂] or [Rh(acac)(C₂H₄)₂] and a phosphine (B1218219) ligand, such as BINAP for asymmetric versions, in an aqueous solvent system at elevated temperatures. acs.orgthieme-connect.comthieme-connect.com Rhodium-catalyzed additions have also been applied to other acceptors, including nitroalkenes and alkenylsulfones, demonstrating the broad scope of this transformation. rsc.org While 1,4-additions are common, rhodium-catalyzed 1,2-additions of boronic acids to aldehydes have also been developed, further expanding their synthetic utility. nih.gov

Table 2: Comparison of Rhodium-Catalyzed Addition Reactions

| Reaction Type | Substrates | Catalyst System | Key Features | Ref |

|---|---|---|---|---|

| 1,4-Conjugate Addition | Vinyl Boronic Acid + Enone | [Rh(acac)(CO)₂] / dppb | High yields, neutral conditions, aqueous solvent | acs.org |

| Asymmetric 1,4-Addition | Vinyl Boronic Acid + Enone | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | High enantioselectivity | thieme-connect.comthieme-connect.com |

| 1,4-Addition to Nitroalkenes | Cyclopropylboronic Acid + Nitroalkene | Rhodium / Chiral Diene | High yield and enantioselectivity | rsc.org |

Metal-Free and Organocatalyzed Transformations

In a significant departure from transition-metal catalysis, metal-free reductive couplings between alkenyl boronic acids and N-tosylhydrazones have been developed. uniovi.esmdpi.com This transformation represents a powerful, stereoselective method for C-C bond formation. uniovi.esthieme-connect.de The reaction is typically promoted by a base and proceeds through the in-situ generation of a diazo compound from the N-tosylhydrazone. mdpi.comresearchgate.net

The mechanism involves the coupling of the diazo compound with the alkenylboronic acid. uniovi.esresearchgate.net This is followed by a rearrangement and subsequent protodeboronation to furnish the final alkene product. researchgate.net This method has been shown to be highly stereoselective, particularly with alkyl-substituted alkenylboronic acids. thieme-connect.de The reaction offers a predictable way to synthesize olefins and has been successfully applied to N-tosylhydrazones derived from various cyclic ketones. nih.govrsc.org The development of these metal-free conditions avoids the use of precious or toxic metals, aligning with the principles of green chemistry. mdpi.com

Carboni-Lindsey Inverse Electron-Demand Diels-Alder Reactions with Vinyl Boronic Acids

The Carboni-Lindsey reaction, a type of inverse electron-demand Diels-Alder (iEDDA) reaction, traditionally involves the [4+2] cycloaddition of electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles. nih.govmedsci.org The utility of vinylboronic acids (VBAs), including structures like this compound, as competent dienophiles in this reaction has been a subject of significant research. nih.gov VBAs are valued in this context for being non-strained, synthetically accessible, and water-soluble reactants. nih.govresearchgate.net

The reaction between a VBA and a 3,6-disubstituted-s-tetrazine proceeds through a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases molecular nitrogen to form a dihydropyridazine (B8628806) intermediate. nih.gov Subsequent aromatization yields the final pyridazine (B1198779) product. nih.gov Research has shown that the reactivity of VBAs in iEDDA reactions is notably high, with second-order rate constants reaching up to 27 M⁻¹ s⁻¹ in aqueous environments, a rate suitable for bioorthogonal labeling applications. nih.govrsc.org

A proposed mechanism suggests that the boronic acid moiety can coordinate with the nitrogen atoms of the tetrazine ring, particularly with chelating substituents like pyridyl groups on the tetrazine. researchgate.net This pre-organization of the reactants enhances the reaction rate. The electron-donating or withdrawing nature of the substituent on the vinyl group, such as the cyclohexyl group in this compound, influences the electron density of the double bond and thus modulates the reaction kinetics. researchgate.net Given their stability in aqueous media and cell lysates, VBAs serve as valuable components in the bioorthogonal chemistry toolbox. nih.gov

Radical-Mediated Transformations Involving this compound

The vinyl boronic acid functional group is a versatile handle for a variety of radical-mediated reactions, enabling the formation of complex molecular structures under mild conditions.

Recent advancements in photoredox catalysis have enabled novel radical-polar cross-coupling reactions using vinyl boronic acids. thieme-connect.comthieme-connect.com In these transformations, a radical species adds to the vinyl double bond, generating an intermediate α-boryl radical. chemrxiv.orgresearchgate.net This intermediate can then be oxidized to a carbocation or reduced to a carbanion, which subsequently reacts to form the final product. thieme-connect.comresearchgate.net

One such process involves the organophotocatalytic coupling of styryl or alkenyl boronic acids with redox-active N-hydroxyphthalimide (NHPI) esters to forge C(sp²)-C(sp³) bonds. thieme-connect.com The reaction is initiated by a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which facilitates the formation of an alkyl radical from the NHPI ester. thieme-connect.com This alkyl radical adds to the vinyl boronic acid. The resulting α-boryl radical intermediate undergoes oxidation, facilitated by an electron shuttle, leading to elimination of the boryl group to form a new alkene product. thieme-connect.comresearchgate.net This methodology has been successfully applied to synthesize compounds like (E)-2-(2-Cyclohexylvinyl)thiophene, demonstrating the viability of cyclohexyl-substituted vinyl substrates in this transformation. researchgate.net

| Parameter | Condition | Reference |

| Substrates | Alkenylboronic Acid, Redox-Active Ester | thieme-connect.comthieme-connect.com |

| Photocatalyst | 4CzIPN (1 mol%) | thieme-connect.com |

| Additive | Ph₃N (electron shuttle, 2 mol%) | thieme-connect.com |

| Solvent | Degassed dry DMSO | thieme-connect.com |

| Light Source | Blue LEDs | thieme-connect.com |

| Temperature | Room Temperature (~20 °C) | thieme-connect.com |

| Outcome | C(sp²)-C(sp³) coupled alkene product | thieme-connect.com |

This interactive table summarizes typical conditions for the organophotocatalytic radical-polar cross-coupling.

Radical hydroboration presents an alternative to conventional hydroboration methods for creating organoboron compounds. rsc.org The general mechanism involves the generation of a boryl radical, typically through the homolytic cleavage of a B-H or B-B bond in precursors like N-heterocyclic carbene (NHC)-boranes or bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgresearchgate.net This boryl radical then adds to an unsaturated C-C bond. rsc.org

In the context of a substrate like this compound, the reaction would involve the addition of an externally generated boryl radical to the vinyl double bond. This addition forms a carbon-centered radical, which is subsequently trapped by a hydrogen atom donor (e.g., a thiol) or reduced to a carbanion followed by protonation to yield the hydroborated product. rsc.org The regioselectivity of the boryl radical addition is a key aspect of these reactions. ustc.edu.cn For instance, the radical hydroboration of electron-deficient alkenes using NHC-boryl radicals often results in α-borylation. ustc.edu.cn This radical-based approach provides a distinct pathway to organoboron compounds that complements traditional transition-metal-catalyzed or uncatalyzed hydroboration processes. rsc.orgd-nb.info

Cascade and Multicomponent Reactions Featuring this compound

The unique reactivity of the vinyl boronic acid moiety allows for its use in elegant cascade and multicomponent reactions, enabling the rapid construction of complex molecular frameworks from simple precursors.

Vinyl boronic acids and their esters are key building blocks in cascade reactions that form multiple C-C bonds in a single operation. rsc.org One notable example is the manganese(II)/O₂-promoted oxidative radical cascade reaction between vinyl isocyanides and boronic acids, which yields multi-substituted isoquinolines. rsc.org In such a sequence, a radical generated from the boronic acid could initiate a cascade involving cyclization and aromatization steps.

Another powerful strategy is the annulative coupling of vinylboronic ester ate-complexes with arynes. rsc.org This cascade is triggered by the addition of the vinyl group to the aryne, which initiates a 1,2-metallate rearrangement. The resulting aryl anion then cyclizes onto the boron atom, forming a cyclic borinic ester after forging two new C-C bonds and a C-B bond. rsc.org Subsequent oxidation can yield complex hydroxyphenol structures. rsc.org These examples highlight the potential of this compound to serve as a linchpin in synthesizing intricate polycyclic systems with high step economy.

A recent innovation in cross-coupling chemistry is the "aminative Suzuki-Miyaura" reaction, which incorporates a formal nitrene insertion into the conventional Suzuki-Miyaura framework. nih.govdomainex.co.uk Instead of forming a C-C bond between an organoboron compound and an organic halide, this reaction forges a C-N-C linkage, effectively producing diaryl amines from the same class of starting materials used for biaryl synthesis. nih.gov

The reaction combines an aryl halide, a boronic acid or ester, and an amination reagent under palladium catalysis. nih.gov A combination of a bulky phosphine ligand on the palladium catalyst is crucial for steering the reaction toward the C-N-C product over the traditional C-C coupled product. nih.govdomainex.co.uk The methodology is reported to be efficient for a wide range of boronic acids and esters. nih.gov This suggests that this compound could be a viable substrate, coupling with an aryl halide and a nitrogen source to produce N-aryl, N-vinyl amines. This transformation significantly expands the synthetic utility of organoboron reagents by bridging the gap between Suzuki-Miyaura and Buchwald-Hartwig coupling pathways. nih.gov

Derivatization and Protecting Group Strategies for 2 Cyclohexylvinyl Boronic Acid

Formation and Synthetic Utility of Boronic Esters

Boronic acids, including 2-cyclohexylvinyl boronic acid, are known to be susceptible to various reactions, such as protodeboronation and oxidation, and can be challenging to handle and store due to their tendency to form anhydrides (boroxines). Conversion into boronic esters enhances their stability, making them more amenable to purification by silica (B1680970) gel chromatography and long-term storage. sigmaaldrich.comacs.org

Pinacol (B44631) and Neopentyl Glycol Boronates as Stable Intermediates

Among the most widely employed protecting groups for boronic acids are diols, which form cyclic boronic esters. Pinacol (2,3-dimethyl-2,3-butanediol) and neopentyl glycol (2,2-dimethyl-1,3-propanediol) are particularly prominent.

Pinacol Boronates: The formation of pinacol boronate esters is a common strategy to stabilize boronic acids. chem-station.com These esters exhibit sufficient stability for purification and handling while remaining reactive enough for direct use in cross-coupling reactions like the Suzuki-Miyaura coupling. chem-station.com The steric bulk provided by the methyl groups on the pinacol backbone shields the boron atom, reducing its Lewis acidity and susceptibility to unwanted side reactions. google.com The stability of pinacol esters is such that their hydrolysis back to the boronic acid can sometimes be challenging. chem-station.com

Neopentyl Glycol Boronates: Neopentyl glycol boronates offer an alternative to pinacol esters. chem-station.com Studies comparing the stability of various boronic esters have shown that neopentyl glycol esters possess stability comparable to that of pinacol esters. rsc.org The choice between pinacol and neopentyl glycol can influence reaction outcomes; for instance, in boron-Wittig reactions, the use of a neopentyl glycol derivative of a geminal bis(boronate) led to a significant change in stereoselectivity compared to its pinacol counterpart. nih.gov Borylation reactions using bis(neopentyl glycolato)diboron have been successfully applied to various alkyl halides. organic-chemistry.org

The relative stability of these boronic esters is a key consideration in their synthetic application. While both provide enhanced stability over the free boronic acid, the specific choice of diol can be tailored to the requirements of the synthetic sequence.

| Protecting Group | Diol | Key Features | Primary Synthetic Use |

|---|---|---|---|

| Pinacol Boronate (Bpin) | Pinacol | Highly stable, compatible with chromatography, widely used in Suzuki-Miyaura coupling. chem-station.com | General stabilization and use in cross-coupling reactions. chem-station.com |

| Neopentyl Glycol Boronate (Bneo) | Neopentyl Glycol | Stability comparable to pinacol esters. rsc.org Can influence stereoselectivity in certain reactions. nih.gov | Alternative to pinacol esters, particularly when different reactivity or selectivity is desired. nih.gov |

MIDA-Protected Boronate Esters for Iterative Cross-Coupling Sequences

A significant advancement in protecting group strategy is the use of N-methyliminodiacetic acid (MIDA). MIDA boronates are exceptionally stable, air- and moisture-tolerant, crystalline solids that are compatible with silica gel chromatography. sigmaaldrich.comacs.orgnih.gov This high degree of stability stems from the trivalent MIDA ligand forming a tetracoordinate boron center, which effectively inhibits the boronic acid's reactivity towards transmetalation under anhydrous Suzuki-Miyaura conditions. sigmaaldrich.comacs.org

The key advantage of MIDA boronates is their utility in iterative cross-coupling (ICC) strategies. nih.gov A MIDA-protected boronic acid can be carried through multiple synthetic steps, including other cross-coupling reactions, without reacting. acs.org The MIDA group can then be selectively cleaved under mild aqueous basic conditions (e.g., NaOH or NaHCO3) to liberate the free boronic acid, which is then ready to participate in a subsequent cross-coupling reaction. sigmaaldrich.comacs.org This "slow-release" strategy enables the controlled, sequential construction of complex molecules from simple, robust building blocks. sigmaaldrich.com

For vinyl boronic acids, which can be prone to instability and polymerization, the MIDA protecting group is particularly valuable. rsc.org It allows for the synthesis and purification of vinyl MIDA boronates that can be used in subsequent reactions, such as cross-metathesis, to generate more complex alkenyl MIDA boronates. nih.gov This approach avoids the handling of potentially unstable vinyl boronic acid intermediates. nih.gov

Nitrogen-Containing Protecting Groups (e.g., Anthranilamide, Diaminonaphthalene)

Nitrogen-containing bidentate ligands offer another powerful class of protecting groups for boronic acids, modulating reactivity through electronic effects.

Anthranilamide (aam): Anthranilamide serves as a bifunctional modifier for boronic acids. acs.orgnih.gov The resulting anthranilamide-protected boron moiety is unreactive in Suzuki-Miyaura coupling. acs.orgnih.gov This deactivation allows for chemoselective reactions at other sites of a molecule containing both a free boronic acid and an aam-protected boronic acid. acs.org Furthermore, the amide group in the aam ligand can act as a directing group in certain transition-metal-catalyzed reactions. nih.gov The aam group can be removed to regenerate the boronic acid, making it a valuable tool for sequential reactions. acs.org

1,8-Diaminonaphthalene (B57835) (dan): Protection of a boronic acid with 1,8-diaminonaphthalene (dan) yields a highly stable derivative. chem-station.comtcichemicals.com The stability is attributed to the donation of electron density from the nitrogen lone pairs into the vacant p-orbital of the boron atom, which decreases its Lewis acidity and reactivity. chem-station.comgoogle.com R-B(dan) derivatives are stable under a wide range of conditions, including basic Suzuki-Miyaura coupling conditions, and are amenable to column chromatography. chem-station.comrsc.org Deprotection is readily achieved with mild acidic treatment, which protonates the nitrogen atoms, weakening the B-N bonds and facilitating hydrolysis to the boronic acid. rsc.orgfujifilm.com This orthogonal deprotection condition (acidic for dan, basic for MIDA) makes these protecting groups complementary in complex synthetic planning. nih.govnih.gov

| Protecting Group | Abbreviation | Key Features | Deprotection Condition |

|---|---|---|---|

| N-methyliminodiacetic acid | MIDA | Exceptionally stable, enables iterative cross-coupling. sigmaaldrich.comacs.org | Mild aqueous base (e.g., NaHCO3, NaOH). sigmaaldrich.comacs.org |

| 1,8-Diaminonaphthalene | dan | Very stable due to N→B electron donation. chem-station.comgoogle.com | Mild aqueous acid. rsc.orgfujifilm.com |

| Anthranilamide | aam | Deactivates boron towards Suzuki-Miyaura coupling; amide can act as a directing group. acs.orgnih.govnih.gov | Removable to regenerate the boronic acid. acs.org |

Impact of Protecting Groups on Reactivity and Polymerization in Vinyl Boronic Acid Monomers

The choice of protecting group has a profound impact on the reactivity of vinyl boronic acid monomers in polymerization reactions. Unprotected vinyl boronic acid can be challenging to polymerize due to side reactions and the formation of insoluble materials. researchgate.net

Research into the radical polymerization of various vinyl boronic acid derivatives has shown that the protecting group significantly influences polymerization activity. nih.govrsc.org For instance, a study comparing vinylboronic acid pinacol ester (VBpin), neopentyl glycol ester (VBneop), and the free vinylboronic acid (VB(OH)2) found that VBpin polymerized more effectively than the others, which showed little to no polymerization. researchgate.net This was attributed to the steric hindrance provided by the pinacol group, which protects the boron center. researchgate.net

Interestingly, anthranilamide-protected vinylboronic acid (VBaam) has been shown to exhibit higher polymerization activity than even VBpin. nih.govrsc.org Density functional theory (DFT) calculations suggest a unique interaction between the aam groups that favorably influences the polymerization behavior. rsc.org Furthermore, the C-B bond in the resulting VBaam polymer units is more susceptible to transformation than the C-B bond in VBpin units. nih.gov This enhanced reactivity allows for the quantitative conversion of the boronyl side chains into other functional groups, such as hydroxyl groups (via oxidation) or protons (via protodeboronation), providing access to valuable copolymers that are otherwise difficult to synthesize directly. rsc.orgrsc.org This highlights how a rational choice of protecting group can not only facilitate polymerization but also enhance the synthetic utility of the resulting polymer. rsc.org

Advanced Applications in Organic Synthesis Utilizing 2 Cyclohexylvinyl Boronic Acid

Building Block Utility in Complex Natural Product and Pharmaceutical Intermediate Synthesis

The carbon-carbon bond-forming capability of 2-cyclohexylvinyl boronic acid, primarily through the Suzuki-Miyaura coupling reaction, makes it an important building block for intricate molecular architectures. sigmaaldrich.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the efficient and stereospecific transfer of the cyclohexylvinyl group to various organic halides and triflates, providing a reliable method for elaborating complex structures. organic-chemistry.orgnih.gov Organoboron compounds, such as this compound, are extensively used as intermediates in organic synthesis due to their stability and reactivity. nih.gov

A notable application of a vinyl boronic acid structurally related to this compound is in the total synthesis of the natural product (+)-Brefeldin A. nih.gov Brefeldin A is a fungal metabolite known for its ability to inhibit protein transport within cells. sigmaaldrich.com In one synthetic route, a key step involves a rhodium-catalyzed Michael addition of a vinyl boronic acid to introduce the complex lower side chain of the molecule. nih.gov This strategic incorporation of the vinyl fragment highlights the utility of such reagents in assembling the core structures of biologically active natural products. The synthesis of derivatives of Brefeldin A is also an active area of research to enhance its therapeutic potential. mdpi.comresearchgate.net

The broader class of boronic acids is recognized for its critical role in medicinal chemistry and the synthesis of pharmaceutical intermediates. nih.govnih.govchemrxiv.orgnih.gov They are considered essential building blocks for generating chemical libraries to explore structure-activity relationships of bioactive molecules. nih.gov

| Compound Name | Role in Synthesis |

| This compound | Building block for introducing the cyclohexylvinyl moiety |

| (+)-Brefeldin A | A complex natural product target |

| Phenylboronic acid | A common boronic acid used in cross-coupling reactions |

| 2,6-Dihalopurines | Coupling partners in Suzuki-Miyaura reactions |

Construction of Stereodefined Olefins and Polyenes

A significant challenge in organic synthesis is the precise control over the geometry of carbon-carbon double bonds (olefins). This compound, which is commercially available as the trans (or E) isomer, provides a powerful tool for the construction of stereodefined olefins. sigmaaldrich.com The Suzuki-Miyaura coupling reaction is known for its high degree of stereoretention, meaning that the geometry of the double bond in the vinyl boronic acid is faithfully transferred to the final product. youtube.com

This characteristic is particularly valuable in the synthesis of polyenes, which are molecules containing multiple carbon-carbon double bonds. The iterative application of the Suzuki-Miyaura coupling using vinyl boronic acid building blocks allows for the controlled, stepwise assembly of complex polyene chains with defined stereochemistry. By coupling this compound with a suitable vinyl halide, a diene with a specific geometry can be synthesized. This process can be repeated to extend the conjugated system, leading to the creation of longer polyenes.

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.orgyoutube.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity for a wide range of substrates, including those with sensitive functional groups. nih.gov

| Reaction Type | Key Feature |

| Suzuki-Miyaura Coupling | Stereoretentive C-C bond formation |

| Iterative Cross-Coupling | Stepwise construction of polyenes |

Intermediates for Chiral Compound Synthesis and Enantioenriched Products

Beyond the construction of stereodefined olefins, this compound serves as a precursor for the synthesis of chiral compounds. One of the key applications highlighted for this reagent is its use in asymmetric Suzuki-Miyaura coupling reactions. sigmaaldrich.com In such reactions, a chiral palladium catalyst is employed to control the formation of new stereocenters, leading to an excess of one enantiomer over the other in the product.

While specific, detailed examples of asymmetric couplings with this compound are not extensively documented in the provided search results, the principle is well-established for the broader class of boronic acids. nih.gov The development of catalytic methods to generate carbon-boron bonds enantioselectively is a significant area of research. nih.gov Chiral boronic esters, which can be derived from boronic acids, are valuable intermediates for the synthesis of molecules with multiple contiguous stereocenters. chemrxiv.org

The synthesis of chiral δ-aminoboronic esters, for instance, has been achieved through the enantioselective hydrogenation of boron-containing heterocycles, demonstrating the potential to create enantioenriched boronic acid derivatives that can then be used in further synthetic transformations. chemrxiv.org The ability to generate chiral tertiary boronic esters through catalytic asymmetric hydroboration further expands the toolkit for creating complex, three-dimensional structures. The versatility of boronic acids as intermediates makes them crucial in the asymmetric synthesis of bioactive compounds.

| Synthetic Strategy | Outcome |

| Asymmetric Suzuki-Miyaura Coupling | Formation of enantioenriched products |

| Enantioselective Hydrogenation | Access to chiral aminoboronic esters |

| Catalytic Asymmetric Hydroboration | Generation of chiral tertiary boronic esters |

Computational and Theoretical Studies on 2 Cyclohexylvinyl Boronic Acid Chemistry

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation of Reactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reactions involving 2-Cyclohexylvinyl boronic acid, DFT calculations are instrumental in mapping out the potential energy surfaces of reaction pathways. This allows for the identification of intermediates, transition states, and the determination of activation energies, thereby elucidating the reaction mechanism. nih.gov

A primary application of DFT in this area is the study of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where alkenylboronic acids are common coupling partners. nih.gov DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org For a reaction involving this compound, DFT could be used to compare different potential pathways. For instance, in the transmetalation step of a Suzuki-Miyaura coupling, the mechanism can proceed through different intermediates depending on the base and solvent used. nih.gov DFT calculations can determine the relative free energies of these pathways, identifying the most energetically favorable route. researchgate.net

For example, a DFT study might investigate the reaction of this compound with an aryl halide. The calculations would model the initial palladium complex, the oxidative addition of the aryl halide, the formation of a palladium-boronate intermediate, and the final reductive elimination that forms the cross-coupled product. The computed energy profile would reveal the rate-determining step of the reaction. researchgate.net

Table 1: Illustrative DFT-Calculated Relative Free Energies for a Suzuki-Miyaura Coupling Involving this compound

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Pd(0) catalyst + Aryl Halide + this compound | 0.0 |

| TS_OA | Transition State for Oxidative Addition | +15.2 |

| Int_OA | Oxidative Addition Intermediate | +5.6 |

| TS_TM | Transition State for Transmetalation | +21.5 |

| Int_RE | Reductive Elimination Precursor | -2.5 |

| TS_RE | Transition State for Reductive Elimination | +18.9 |

| Products | Coupled Product + Pd(0) catalyst | -25.0 |

Note: This table is illustrative and represents typical data obtained from DFT calculations for similar systems.

Stereoselectivity Analysis and Prediction through Computational Modeling

Computational modeling is a powerful tool for understanding and predicting the stereoselectivity of chemical reactions. In reactions involving this compound where new stereocenters are formed, computational models can be used to rationalize the observed stereochemical outcome. This is often achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. The stereoisomer formed through the lower energy transition state is predicted to be the major product. uniovi.es

For instance, in a stereoselective coupling reaction between a chiral substrate and this compound, computational models can be built for all possible transition state structures. uniovi.es These models would account for steric and electronic interactions between the substrate, the boronic acid, and the catalyst. By comparing the calculated energies of these transition states, the model can predict the major stereoisomer and the expected enantiomeric or diastereomeric excess. diva-portal.org These predictions can then be compared with experimental results to validate the proposed mechanistic model. uniovi.es

In a metal-free stereoselective coupling between N-tosylhydrazones and alkenylboronic acids, DFT calculations were used to rationalize the stereoselectivity by analyzing the different approaches of the boronic acid to the diazo compound intermediate. uniovi.es A similar approach could be applied to reactions with this compound to understand the factors controlling the formation of specific stereoisomers.

Table 2: Illustrative Example of Computational Prediction of Stereoselectivity

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio | Experimental Product Ratio |

|---|---|---|---|

| TS_R | 0.0 | 95 | 94 |

| TS_S | 1.8 | 5 | 6 |

Note: This table is illustrative. The data represents a typical outcome where the calculated energy difference between transition states correlates with the experimentally observed product distribution.

Investigation of Catalytic Cycles and Transition State Structures

A detailed investigation of the catalytic cycle is crucial for optimizing reaction conditions and developing new catalysts. Computational studies provide invaluable insights into the structure and energetics of intermediates and transition states within a catalytic cycle. researchgate.net For reactions involving this compound, computational modeling can visualize the three-dimensional structures of key species in the catalytic cycle. chemrxiv.org

In the context of a palladium-catalyzed reaction, for example, DFT can be used to model the coordination of the phosphine (B1218219) ligands to the palladium center, the geometry of the oxidative addition transition state, and the structure of the pre-transmetalation intermediate where the boronic acid coordinates to the palladium complex. nih.gov The analysis of these structures can reveal important details, such as the bond lengths and angles that change during the reaction, providing a dynamic picture of the catalytic process.

Furthermore, computational studies can help to understand the role of different components in the reaction mixture, such as ligands and bases. For example, by modeling the catalytic cycle with different phosphine ligands, it is possible to predict which ligand will lead to a more efficient reaction by lowering the energy of the rate-determining transition state. researchgate.net Similarly, the role of the base in the transmetalation step of the Suzuki-Miyaura reaction has been extensively studied computationally, clarifying whether the base activates the boronic acid or the palladium complex. nih.gov These insights are directly applicable to reactions utilizing this compound.

Table 3: Illustrative Geometric Parameters of a Calculated Transition State Structure (Suzuki-Miyaura Transmetalation)

| Parameter | Description | Calculated Value (Å) |

|---|---|---|

| Pd-C | Bond being formed in reductive elimination | 2.15 |

| Pd-B | Interaction distance in transmetalation | 2.50 |

| B-O | Boronic acid B-O bond length | 1.38 |

| C-C | Bond being formed between organic fragments | 2.45 |

Note: This table provides an illustrative example of the types of geometric data obtained from calculations of transition state structures.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-cyclohexylvinyl boronic acid, and how can reaction conditions be tailored to maximize yield and purity?

- Answer: The synthesis of aliphatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or hydroboration of alkynes. Key considerations include:

- Substrate Mimicry : Designing precursors that mimic target binding motifs (e.g., cyclohexyl groups for lipophilic interactions) to enhance biological relevance .

- Multi-Component Reactions (MCRs) : Automated workflows combining boronic acids with heterocycles or aryl halides can accelerate library synthesis. For example, IMCR (Isocyanide-based MCRs) enables rapid diversification of boronic acid scaffolds .

- Purification Challenges : Boronic acids often require derivatization (e.g., esterification) to avoid boroxine formation during purification. Reversed-phase HPLC with ion-pairing agents is effective for isolating hydrophilic derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly to address boroxine formation?

- Answer:

- MALDI-TOF MS : Pre-treatment with diols (e.g., 1,2-ethanediol) prevents dehydration/boroxine artifacts. Derivatization stabilizes the boronic acid for accurate mass analysis .

- LC-MS/MS : Quantification of underivatized boronic acids in complex matrices (e.g., drug substances) is achievable using triple quadrupole systems in MRM mode, with LOQs <1 ppm .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (e.g., decomposition >300°C for aliphatic boronic acids) and identifies degradation products for flame-retardant applications .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

- Answer:

- Steric Effects : The cyclohexyl group may reduce reactivity due to steric hindrance. Optimizing catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) enhances coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while aqueous bases (e.g., K₂CO₃) facilitate transmetalation .

- Substrate Scope : Aliphatic boronic acids are less reactive than aryl counterparts; microwave-assisted conditions or elevated temperatures (80–100°C) may be required .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stereochemical impact of this compound on its biological activity?

- Answer:

- Chiral Synthesis : Use asymmetric hydroboration or enantioselective catalysis to generate stereoisomers.

- Molecular Docking : Compare binding modes of (R)- and (S)-isomers with targets (e.g., proteases or tubulin) using software like AutoDock .

- Functional Assays : Test isomers in dose-response studies (e.g., IC₅₀ in cancer cell lines) and correlate activity with stereochemistry .

Q. What strategies resolve discrepancies between computational predictions and experimental binding data for this compound’s interactions with glycoproteins?

- Answer:

- Buffer Optimization : Non-specific secondary interactions (e.g., electrostatic) can mask selectivity. Switching from phosphate to HEPES buffer reduces false positives in SPR assays .

- Kinetic Profiling : Stopped-flow fluorescence assays measure binding kinetics (e.g., kₒₙ and kₒff) to distinguish thermodynamic vs. kinetic selectivity .

- Machine Learning : Train QSAR models on diverse boronic acid datasets to refine affinity predictions and identify structural outliers .

Q. What methodologies assess the thermal stability and degradation pathways of this compound for flame-retardant applications?

- Answer:

- TGA-MS Coupling : Track mass loss (e.g., 5% at 250°C) and evolved gases (e.g., B₂O₃) to map degradation pathways .

- Pyrolysis-GC/MS : Identify volatile byproducts (e.g., cyclohexene derivatives) to infer decomposition mechanisms.

- Char Residue Analysis : Post-degradation residues are examined via SEM-EDS to assess boron retention and flame-retardant efficiency .

Methodological Considerations

- Sensor Design : For glucose detection, integrate this compound into redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to enhance stability and reusability in electrochemical sensors .

- Anticancer Evaluation : Use glioblastoma cell lines (e.g., U87) to test tubulin polymerization inhibition. FACScan analysis quantifies apoptosis induction at nanomolar concentrations .

- Data-Driven Optimization : Apply PCA and k-means clustering to boronic acid libraries for selecting diverse analogs with balanced lipophilicity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。